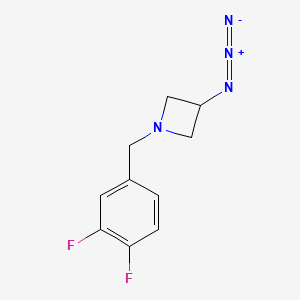

![molecular formula C11H12N6 B1475937 2-((3-叠氮代氮杂环丁基-1-基)甲基)咪唑并[1,2-a]吡啶 CAS No. 2097947-08-3](/img/structure/B1475937.png)

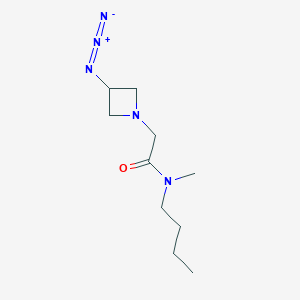

2-((3-叠氮代氮杂环丁基-1-基)甲基)咪唑并[1,2-a]吡啶

描述

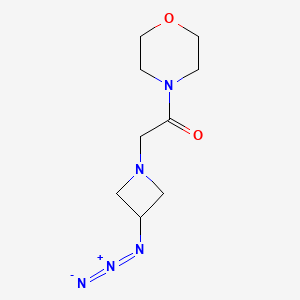

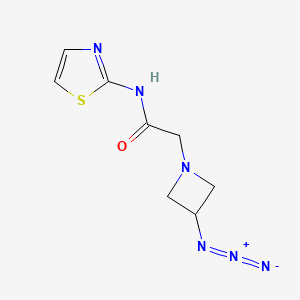

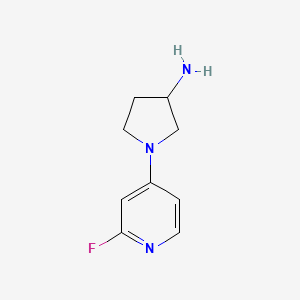

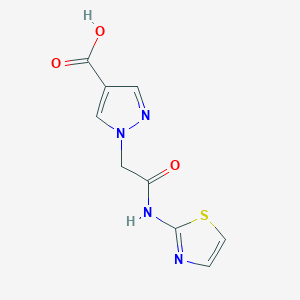

“2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

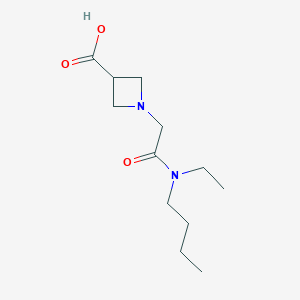

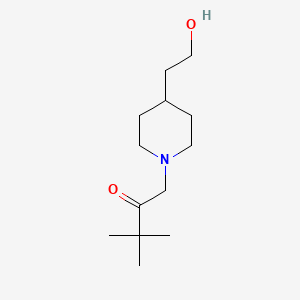

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative synthesis . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis

The molecular structure of “2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine” has been confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis

The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines, a heterocyclic moiety commonly found in medicinal chemistry leads and drugs .科学研究应用

新型合成方法

咪唑并[1,2-a]吡啶化合物,包括 2-((3-叠氮代氮杂环丁基-1-基)甲基)咪唑并[1,2-a]吡啶等衍生物,因其显着的生物活性而得到认可,并且是为开发高效合成方法而持续研究的主题。制备相关化合物的一种新方法包括直接氧化甲基,而无需对氨基进行初步保护,从而导致一锅合成策略,提高效率并降低复杂性 (Lifshits、Ostapchuk 和 Brel,2015)。

抗菌和镇痛特性

对咪唑并[1,2-a]吡啶衍生物的研究已在抗菌和镇痛应用中显示出有希望的结果。由 2,3-二氨基吡啶合成的特定化合物对各种微生物菌株表现出显着的抗抑制作用,并且在临床前模型中已发现某些衍生物具有显着的镇痛特性 (Has,2015)。

酶抑制和受体结合

咪唑并[1,2-a]吡啶支架因其在酶抑制和受体结合中的潜力而被广泛研究,这使其在药物开发中具有多功能性。基于该结构的化合物已被研究作为各种酶的抑制剂和不同受体的配体,展示了该支架广泛的药理适用性 (Enguehard-Gueiffier 和 Gueiffier,2007)。

抗胆碱酯酶潜力

咪唑并[1,2-a]吡啶类似物的抗胆碱酯酶潜力已得到探索,某些衍生物表现出对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的抑制作用,这些酶参与神经退行性疾病。这突出了这些化合物在阿尔茨海默病等疾病中的潜在治疗应用 (Kwong 等人,2019)。

药物开发和治疗应用

咪唑并[1,2-a]吡啶骨架是一种“药物偏见”支架,其众多衍生物在包括抗癌、抗菌、抗病毒等各个治疗领域显示出潜力。这种多样性凸显了该支架在药物化学和药物开发中的重要性,正在进行的研究旨在优化和发现新的治疗剂 (Deep 等人,2016)。

作用机制

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry

Mode of Action

The mode of action of imidazo[1,2-a]pyridines can vary greatly depending on the specific compound and its functional groups. The azidoazetidinyl group in “2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine” could potentially undergo reactions that lead to the formation of new compounds .

Biochemical Pathways

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions

Result of Action

The molecular and cellular effects of imidazo[1,2-a]pyridines can vary greatly depending on the specific compound and its functional groups. Some imidazo[1,2-a]pyridine derivatives have been evaluated for in-vitro anticancer activity .

未来方向

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new imidazo[1,2-a]pyridine derivatives, such as “2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine”, is a research hotspot in molecular targeted therapy in the treatment of various diseases .

属性

IUPAC Name |

2-[(3-azidoazetidin-1-yl)methyl]imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6/c12-15-14-10-6-16(7-10)5-9-8-17-4-2-1-3-11(17)13-9/h1-4,8,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVZDVPSNILHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CN3C=CC=CC3=N2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

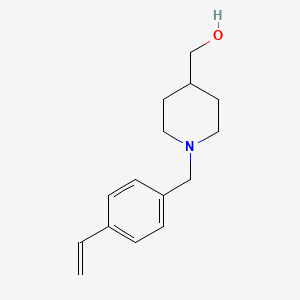

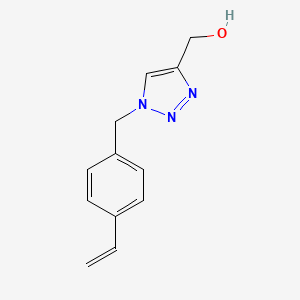

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。